molecular formula C16H23N3S B2808791 4-(2-ethylhexylamino)-1H-quinazoline-2-thione CAS No. 896698-06-9

4-(2-ethylhexylamino)-1H-quinazoline-2-thione

Cat. No.: B2808791
CAS No.: 896698-06-9
M. Wt: 289.44
InChI Key: SBWKYOSHHIHAQB-UHFFFAOYSA-N
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Description

4-(2-ethylhexylamino)-1H-quinazoline-2-thione is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound features an ethylhexylamino group attached to the quinazoline core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethylhexylamino)-1H-quinazoline-2-thione typically involves the reaction of 2-ethylhexylamine with a quinazoline derivative under controlled conditions. One common method includes the following steps:

    Starting Materials: 2-ethylhexylamine and a suitable quinazoline precursor.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures (around 100°C) under an inert atmosphere to prevent oxidation.

    Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled conditions.

    Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethylhexylamino)-1H-quinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline-2-thione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield amine derivatives.

    Substitution: The ethylhexylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

4-(2-ethylhexylamino)-1H-quinazoline-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-ethylhexylamino)-1H-quinazoline-2-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-ethylhexylamino)-1H-quinazoline-2-one: Similar structure but with an oxygen atom instead of sulfur.

    4-(2-ethylhexylamino)-1H-quinazoline-2-imine: Contains an imine group instead of a thione group.

Uniqueness

4-(2-ethylhexylamino)-1H-quinazoline-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(2-ethylhexylamino)-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3S/c1-3-5-8-12(4-2)11-17-15-13-9-6-7-10-14(13)18-16(20)19-15/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWKYOSHHIHAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC1=NC(=S)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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